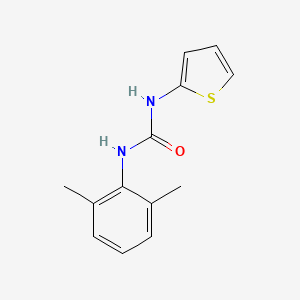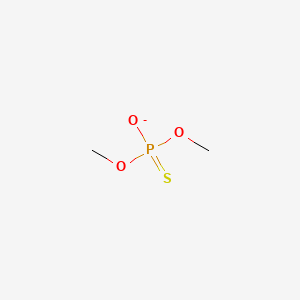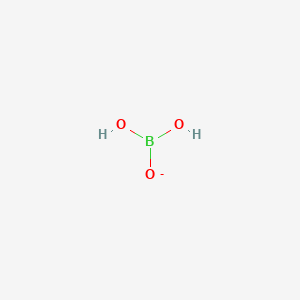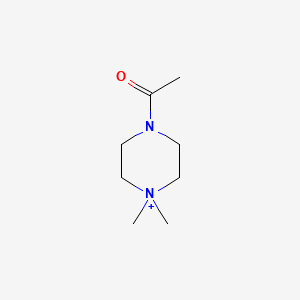
1-(2,6-Dimethylphenyl)-3-thiophen-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-dimethylphenyl)-3-thiophen-2-ylurea is a member of ureas.
Scientific Research Applications
Phosphorescence and Organic Light-Emitting Diodes
A study by Tsuboyama et al. (2003) explored the phosphorescence properties of a series of facial homoleptic cyclometalated iridium(III) complexes, including those with a structure related to 1-(2,6-Dimethylphenyl)-3-thiophen-2-ylurea. These complexes demonstrated significant phosphorescence, making them suitable for application in organic light-emitting diodes (OLEDs), with potential for high efficiency and pure-red emission (Tsuboyama et al., 2003).
Intramolecular C−H Activation
Skvortsov et al. (2007) reported on the intramolecular sp3-hybridized C−H activation in novel yttrium alkyl and hydrido complexes, supported by bulky aminopyridinato ligands derived from structures similar to 1-(2,6-Dimethylphenyl)-3-thiophen-2-ylurea. This study provides insights into the potential use of such compounds in chemical synthesis and organometallic chemistry (Skvortsov et al., 2007).
Titanium(IV) Phosphates Synthesis
Murugavel and Kuppuswamy (2008) conducted research on the reaction of bulky 2,6-disubstituted aryl esters with Cp*TiCl3, leading to the formation of various titanophosphate structures. This study contributes to the understanding of the reactivity and potential applications of compounds structurally related to 1-(2,6-Dimethylphenyl)-3-thiophen-2-ylurea in the synthesis of complex inorganic compounds (Murugavel & Kuppuswamy, 2008).
Anticonvulsant Activity of Related Compounds
Thakur et al. (2017) synthesized and evaluated a series of urea/thiourea derivatives for anticonvulsant activity. Their study included compounds structurally related to 1-(2,6-Dimethylphenyl)-3-thiophen-2-ylurea, providing insights into the potential therapeutic applications of these compounds in the treatment of convulsive disorders (Thakur et al., 2017).
Electroluminescence in Organic Materials
Doi et al. (2003) investigated a novel class of color-tunable emitting amorphous molecular materials, including compounds related to 1-(2,6-Dimethylphenyl)-3-thiophen-2-ylurea. These materials exhibited properties suitable for use in organic electroluminescent devices, capable of emitting multicolor light, including white (Doi et al., 2003).
properties
Product Name |
1-(2,6-Dimethylphenyl)-3-thiophen-2-ylurea |
|---|---|
Molecular Formula |
C13H14N2OS |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)-3-thiophen-2-ylurea |
InChI |
InChI=1S/C13H14N2OS/c1-9-5-3-6-10(2)12(9)15-13(16)14-11-7-4-8-17-11/h3-8H,1-2H3,(H2,14,15,16) |
InChI Key |
RFYOTDOOADPFKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=CS2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-[(2-chlorophenyl)sulfamoyl]-4-methoxyphenyl]-4-oxo-4-thiophen-2-ylbutanamide](/img/structure/B1231627.png)

![8-(8-chloro-5H-pyrimido[5,4-b]indol-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1231630.png)

![2-Methoxy-3,5-dimethyl-6-[4-[2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B1231634.png)


![1-(2,6-Dimethylphenyl)-3-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]thiourea](/img/structure/B1231642.png)

![2-(3,4-Dimethoxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1231646.png)
![2-(3-Methoxyphenyl)-3,5,6,7,8,9-hexahydrocyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B1231647.png)
![N-(3,4-dimethylphenyl)-2-[[1-(phenylmethyl)-2-imidazolyl]thio]acetamide](/img/structure/B1231650.png)
![N-[(4-chlorophenyl)methyl]-2-[[[(2-fluorophenyl)methyl-(phenylmethyl)amino]-sulfanylidenemethyl]amino]acetamide](/img/structure/B1231651.png)
![(5E)-5-(9-butyl-4-methyl-2,14-dioxa-10-azapentacyclo[6.5.1.01,5.06,10.09,13]tetradecan-3-ylidene)-4-methoxy-3-methylfuran-2-one](/img/structure/B1231652.png)